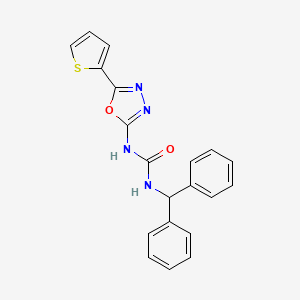

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

Description

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic urea derivative characterized by a benzhydryl (diphenylmethyl) group and a 1,3,4-oxadiazole ring substituted with a thiophene moiety. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and agrochemical applications. The structural uniqueness of this compound lies in its hybrid architecture:

- 1,3,4-Oxadiazole-thiophene system: The oxadiazole ring is a rigid, electron-deficient heterocycle known for metabolic stability, while the thiophene contributes π-electron richness, facilitating interactions with biological targets via π-stacking or hydrogen bonding .

Properties

IUPAC Name |

1-benzhydryl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-12-7-13-27-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,21,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUUYAHBQDOXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole-thiophene intermediate with benzhydryl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where the phenyl rings can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Systems

A. 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides and Derivatives

Compounds described in include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazolin-5-thiones. Key comparisons:

- Biological Activity : highlights plant growth promotion in oxadiazole derivatives at low concentrations. The benzhydryl group in the target compound could amplify such effects due to increased lipophilicity and cellular uptake .

B. 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea ()

- Substituent Effects: The tert-butyl isoxazole and morpholinoethoxy groups in this analog improve solubility and pharmacokinetic profiles. In contrast, the target compound’s benzhydryl and thiophene-oxadiazole groups prioritize hydrophobic interactions and metabolic stability.

Functional Group Impact on Properties

Research Findings and Inferences

- X-ray crystallography via SHELX programs () could resolve its conformation and intermolecular interactions .

- Biological Potential: The thiophene-oxadiazole motif is associated with antimicrobial and enzyme-inhibitory activities in literature. The benzhydryl group may further optimize target binding, as seen in kinase inhibitors .

- Safety Considerations: Analogous urea derivatives () require strict lab safety protocols.

Biological Activity

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antiviral and anticancer agent, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzhydryl group linked to a thiophenyl-substituted oxadiazole moiety through a urea linkage. Its structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown activity against various viral targets, particularly in the context of dengue virus infections. A study reported the synthesis of related compounds that demonstrated submicromolar activity against all four dengue virus serotypes through inhibition of the viral polymerase (NS5 RdRp) .

Table 1: Antiviral Activity Against Dengue Virus

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | <1 | NS5 RdRp |

| Related Compound A | 0.37 | NS5 RdRp |

| Related Compound B | 0.73 | NS5 RdRp |

Anticancer Activity

The anticancer properties of 1-benzhydryl derivatives have also been investigated. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs were evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.95 |

| Sorafenib (Reference) | HeLa | 7.91 |

| Related Compound C | A549 | 0.73 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:

- Antiviral Mechanism : The compound likely inhibits viral replication by targeting the NS5 RdRp enzyme crucial for viral RNA synthesis.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting apoptotic pathways.

Case Study 1: Antiviral Screening

In a high-throughput screening for dengue virus inhibitors, several derivatives of oxadiazole were synthesized and tested. The lead compound exhibited potent antiviral activity with an IC50 value below 1 µM against dengue virus serotypes . This highlights the potential for further development into therapeutic agents.

Case Study 2: Anticancer Evaluation

A series of substituted urea derivatives were evaluated for their cytotoxicity against multiple human cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to the reference drug sorafenib, indicating a structure–activity relationship that could guide future synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.